molecular formula C12H9Cl2N3 B13512531 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride

2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride

Cat. No.: B13512531
M. Wt: 266.12 g/mol
InChI Key: CMDRJJSCJGJXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring. This particular compound is characterized by the presence of a chloropyridinyl group attached to the benzodiazole structure. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 6-chloropyridine-3-carboxylic acid and o-phenylenediamine.

    Condensation Reaction: The 6-chloropyridine-3-carboxylic acid is reacted with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. This reaction leads to the formation of the benzodiazole ring.

    Hydrochloride Formation: The resulting benzodiazole compound is then treated with hydrochloric acid to form the hydrochloride salt of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction reactions can be used to modify the benzodiazole ring or the chloropyridinyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dechlorinated products.

Scientific Research Applications

2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.

Mechanism of Action

The mechanism of action of 2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may act as an agonist or antagonist at receptor sites, influencing cellular signaling pathways. The exact mechanism of action depends on the specific biological target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole: This compound is similar in structure but lacks the hydrochloride salt form.

    2-(6-bromopyridin-3-yl)-1H-1,3-benzodiazole: This compound has a bromine atom instead of chlorine, which can lead to different reactivity and properties.

    2-(6-fluoropyridin-3-yl)-1H-1,3-benzodiazole: The presence of a fluorine atom can significantly alter the compound’s electronic properties and biological activity.

Uniqueness

2-(6-chloropyridin-3-yl)-1H-1,3-benzodiazole hydrochloride is unique due to the presence of the chloropyridinyl group and the hydrochloride salt form. The chlorine atom can participate in various substitution reactions, providing a versatile platform for chemical modifications. Additionally, the hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.

Properties

Molecular Formula

C12H9Cl2N3

Molecular Weight

266.12 g/mol

IUPAC Name

2-(6-chloropyridin-3-yl)-1H-benzimidazole;hydrochloride

InChI

InChI=1S/C12H8ClN3.ClH/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12;/h1-7H,(H,15,16);1H

InChI Key

CMDRJJSCJGJXME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.